molecular formula C45H34N2 B11555978 4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)

4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)

Cat. No.: B11555978
M. Wt: 602.8 g/mol
InChI Key: SWQZXKQRPNEERV-UHFFFAOYSA-N
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Description

(E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is a complex organic compound characterized by its multiple aromatic rings and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves a multi-step process:

    Formation of the Aldehyde Intermediate: The initial step involves the formation of an aldehyde intermediate through the reaction of 4-(2-phenylethynyl)benzaldehyde with appropriate reagents under controlled conditions.

    Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with an amine derivative to form the imine linkage. This step is often catalyzed by an acid or base to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential for drug development.

Industry

In industry, the compound’s properties make it suitable for use in materials science, such as the development of advanced polymers or electronic materials.

Mechanism of Action

The mechanism by which (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE shares similarities with other imine compounds and aromatic systems.
  • Other Phenylethynyl Derivatives: Compounds with phenylethynyl groups exhibit similar reactivity and applications.

Uniqueness

The uniqueness of (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C45H34N2

Molecular Weight

602.8 g/mol

IUPAC Name

N-[2-methyl-4-[[3-methyl-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]phenyl]-1-[4-(2-phenylethynyl)phenyl]methanimine

InChI

InChI=1S/C45H34N2/c1-34-29-42(25-27-44(34)46-32-40-21-17-38(18-22-40)15-13-36-9-5-3-6-10-36)31-43-26-28-45(35(2)30-43)47-33-41-23-19-39(20-24-41)16-14-37-11-7-4-8-12-37/h3-12,17-30,32-33H,31H2,1-2H3

InChI Key

SWQZXKQRPNEERV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)C#CC4=CC=CC=C4)C)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6

Origin of Product

United States

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